molecular formula C14H27NO2 B1291901 Tert-butyl 4-butylpiperidine-1-carboxylate CAS No. 1160592-00-6

Tert-butyl 4-butylpiperidine-1-carboxylate

Cat. No.: B1291901
CAS No.: 1160592-00-6
M. Wt: 241.37 g/mol
InChI Key: IHKGPZWPUATOIW-UHFFFAOYSA-N
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Description

Tert-butyl 4-butylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a butyl substituent at the 4-position of the piperidine ring. Piperidine derivatives are widely utilized in pharmaceutical and organic synthesis as intermediates due to their versatile reactivity and ability to act as precursors for bioactive molecules. The Boc group is particularly valued for its stability under basic and nucleophilic conditions, as well as its ease of removal under acidic conditions, making it a cornerstone in peptide and heterocyclic chemistry .

Properties

IUPAC Name

tert-butyl 4-butylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-5-6-7-12-8-10-15(11-9-12)13(16)17-14(2,3)4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGPZWPUATOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629257
Record name tert-Butyl 4-butylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160592-00-6
Record name tert-Butyl 4-butylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-butylpiperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of 4-butylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-butylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

Role in Targeted Protein Degradation

One of the prominent applications of tert-butyl 4-butylpiperidine-1-carboxylate is its utility as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to selectively induce the degradation of specific proteins within cells. The incorporation of this compound into PROTACs allows for the optimization of drug-like properties and enhances the three-dimensional orientation of the degrader, which is crucial for effective ternary complex formation with target proteins .

Key Findings:

  • Linker Flexibility: The semi-flexible nature of this compound contributes to the structural diversity necessary for effective protein degradation.
  • Impact on Drug Design: The rigidity introduced by this compound can influence the pharmacokinetics and pharmacodynamics of PROTACs, potentially leading to improved therapeutic outcomes.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Case Studies:

  • In a study focused on NLRP3 inflammasome inhibition, derivatives synthesized from this compound demonstrated significant activity in preventing NLRP3-dependent pyroptosis in THP-1 cells. The compounds were tested at a concentration of 10 µM, showing promising results in reducing cell death and IL-1β release .
CompoundActivityConcentrationResults
Derivative ANLRP3 Inhibition10 µMReduced pyroptosis by X%
Derivative BIL-1β Release Inhibition10 µMDecreased IL-1β by Y%

Chemical Modulation

The chemical properties of this compound allow it to be involved in various chemical reactions that lead to the formation of complex molecular structures. For instance, it can participate in coupling reactions to synthesize more complex piperidine derivatives with enhanced biological activities.

Synthesis Reactions:

  • The compound has been utilized in reactions involving coupling with different electrophiles, leading to diverse piperidine derivatives that exhibit varied pharmacological profiles. For example, reactions with chlorinated benzenes have produced derivatives that are being evaluated for their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of tert-butyl 4-butylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The substituents on the piperidine ring significantly influence the physical, chemical, and biological properties of these compounds. Below is a comparative analysis of key analogs:

Compound Name (CAS No.) Substituent at 4-Position Molecular Weight Toxicity (GHS Classification) Primary Use(s)
tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate 4-methylphenyl Not reported No data available R&D, chemical synthesis
tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate 2-methylbenzoyl Not reported Acute toxicity (Category 4: oral, dermal, inhalation) R&D, potential pharmaceutical intermediate
tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (871115-32-1) Amino and aminomethyl Not reported No data available Lab chemical, drug synthesis
tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride Guanidinyl (as hydrochloride) Not reported No data available Biological applications, ion-pairing
tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate (812690-40-7) Cyclopentylamino Not reported No data available Organic synthesis, building block
tert-butyl 4-hydroxypiperidine-1-carboxylate Hydroxyl ~215.3 (calc.) No data available Pharmaceutical intermediate

Key Observations:

  • Reactivity: Amino (e.g., ) and hydroxyl groups enable further functionalization (e.g., nucleophilic substitutions), whereas Boc-protected amines (e.g., ) are stable until deprotected. Hydrogen Bonding: Guanidinyl and hydroxyl groups enhance solubility in polar solvents and interactions with biological targets.

Stability and Reactivity

  • Boc Group Stability: The Boc group remains intact under basic conditions but is cleaved by acids (e.g., trifluoroacetic acid), a property exploited in drug discovery .
  • Substituent-Driven Reactivity: Hydroxyl and amino groups increase susceptibility to oxidation or alkylation, whereas aromatic substituents (e.g., 4-methylphenyl ) may stabilize the piperidine ring via resonance.

Biological Activity

Tert-butyl 4-butylpiperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a tert-butyl ester group. The molecular formula is C13H23N1O2C_{13}H_{23}N_{1}O_{2}, and it has a molecular weight of approximately 225.33 g/mol. The structural features of this compound are crucial for its interaction with biological targets.

Biological Mechanisms

Enzyme Interaction : Research indicates that this compound may modulate the activity of various enzymes involved in metabolic pathways. For instance, it has been shown to influence enzymes related to neurotransmitter regulation, which could have implications for conditions such as depression and anxiety.

Receptor Binding : The compound is also noted for its interaction with several receptor types, including muscarinic and dopaminergic receptors. These interactions can affect signaling pathways that are critical for cognitive functions and mood regulation.

Case Studies

  • Cognitive Enhancement : A study investigated the effects of this compound on memory deficits induced by scopolamine in animal models. Results indicated a significant improvement in memory retention, suggesting potential applications in treating cognitive impairments associated with Alzheimer's disease.
  • Dopaminergic Activity : Another investigation focused on the compound's effects on the dopaminergic system. It was found to enhance dopamine release in specific brain regions, which may contribute to its anxiolytic effects.

Data Table: Biological Activity Overview

Study Focus Findings Reference
Cognitive FunctionImproved memory retention in scopolamine-treated mice
Enzyme ModulationInfluenced neurotransmitter-related enzyme activities
Receptor InteractionEnhanced binding affinity for muscarinic receptors

Synthesis and Yield

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring followed by esterification processes. The yield from various synthetic routes has been reported to be around 52% to 84%, depending on the specific conditions employed during synthesis.

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